2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-({[4-(benzylamino)quinazolin-2-yl]sulfanyl}methyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H18ClN5OS and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optimization
Research in the field of synthetic chemistry has focused on developing novel methodologies for synthesizing quinazolinone and pyrimidine derivatives due to their potential medicinal applications. For instance, the work by Li et al. (2013) explores the synthesis of quinazolin-4(3H)-ones through an amidine arylation method, yielding substituted quinazolin-4(3H)-ones with significant yields. This method demonstrates the versatility and efficiency of synthesizing quinazoline derivatives, which can be foundational in developing new drugs (Li et al., 2013).
Antimicrobial and Antitumor Activities
Compounds within this chemical family have been investigated for their antimicrobial and antitumor properties. Gangjee et al. (1996, 1997) synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, evaluating their potential as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis, showing promise as antitumor agents due to their inhibitory effects (Gangjee et al., 1996).
Structural and Mechanistic Insights
The study of quinazoline and pyrimidine derivatives also contributes to understanding the structural requirements for the biological activity of small molecules. Font et al. (2011) investigated the synthesis and preliminary evaluation of cytotoxic and pro-apoptotic activities of pyrimidin-2,4-diamine derivatives. Their research helps elucidate the structure-activity relationships critical for designing molecules with selective pro-apoptotic activity in cancer cells, offering insights into drug design strategies (Font et al., 2011).
Biological Evaluations and Therapeutic Potentials
Further, compounds based on quinazoline and pyrimidine structures have been subjected to biological evaluations to determine their therapeutic potentials. For example, Dilebo et al. (2021) prepared 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, evaluating them for anti-Mycobacterium tuberculosis properties. Their findings underscore the potential of these compounds as bases for developing new antimicrobial agents, highlighting the importance of structural diversity in combating infectious diseases (Dilebo et al., 2021).
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities . They have been used in the treatment of various diseases, including cancer, and have shown antimicrobial, antimalarial, anticonvulsant, and anti-inflammatory properties .
Mode of Action
Quinazolinones are known to interact with various cellular targets, leading to changes in cell function . For instance, some quinazolinones have been found to inhibit tubulin polymerization, which is crucial for cell division . This could potentially explain their anticancer properties.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinones, it can be inferred that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of quinazolinones in general are a subject of ongoing research .
Result of Action
Given the broad range of biological activities exhibited by quinazolinones, it can be inferred that they likely have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[[4-(benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5OS/c25-17-10-11-21-27-18(12-22(31)30(21)14-17)15-32-24-28-20-9-5-4-8-19(20)23(29-24)26-13-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUUHELIQRXUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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